Product packaging for 2,5-Bis(trifluoromethyl)benzonitrile(Cat. No.:CAS No. 51012-27-2)

2,5-Bis(trifluoromethyl)benzonitrile

Cat. No.: B1302422
CAS No.: 51012-27-2
M. Wt: 239.12 g/mol
InChI Key: OMAYRCLGTUORSS-UHFFFAOYSA-N
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Description

2,5-Bis(trifluoromethyl)benzonitrile (CAS: 51012-27-2) is an aromatic nitrile with two trifluoromethyl (-CF₃) groups at the 2- and 5-positions of the benzene ring. Its molecular formula is C₉H₃F₆N, and it has a molecular weight of 239.12 g/mol . Key properties include:

  • Boiling Point: 194°C
  • Refractive Index: 1.4210
  • Storage: 2–8°C
  • Hazard Codes: T (Toxic) with Risk Statements R20/21/22 (harmful by inhalation, skin contact, and ingestion) and R36/37/38 (irritates eyes, skin, and respiratory system) .

This compound is a critical intermediate in pharmaceutical synthesis, such as in the preparation of quinazolin-4(3H)-one derivatives with antimicrobial activity .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H3F6N B1302422 2,5-Bis(trifluoromethyl)benzonitrile CAS No. 51012-27-2

Properties

IUPAC Name

2,5-bis(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F6N/c10-8(11,12)6-1-2-7(9(13,14)15)5(3-6)4-16/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAYRCLGTUORSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372259
Record name 2,5-bis(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51012-27-2
Record name 2,5-bis(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Bis(trifluoromethyl)benzonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(trifluoromethyl)benzonitrile typically involves the introduction of trifluoromethyl groups to a benzene ring followed by the addition of a nitrile group. One common method includes the trifluoromethylation of 2,5-dibromobenzonitrile using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper powder. The reaction is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of specialized equipment to handle the highly reactive trifluoromethylating agents and maintain the required reaction conditions. The final product is purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceuticals

2,5-Bis(trifluoromethyl)benzonitrile serves as a crucial intermediate in the synthesis of pharmaceutical compounds. The trifluoromethyl group is known to enhance the biological activity of drugs by improving their metabolic stability and bioavailability.

  • Case Study:
    • A review on FDA-approved drugs highlighted that compounds containing trifluoromethyl groups exhibit improved pharmacological profiles, making them suitable for development as therapeutic agents .

Material Science

In materials science, this compound is explored for its potential in developing advanced materials with specific properties such as thermal stability and chemical resistance.

  • Applications:
    • Used in the production of polymers and coatings that require enhanced durability against harsh environmental conditions.

Agrochemicals

The compound is also investigated for its applications in agrochemicals. Its properties can be leveraged to develop herbicides and pesticides that are more effective due to their enhanced chemical stability.

Data Table: Comparative Analysis of Applications

Application AreaDescriptionKey Benefits
PharmaceuticalsIntermediate for drug synthesisImproved metabolic stability
Material ScienceDevelopment of advanced materialsEnhanced thermal stability
AgrochemicalsFormulation of herbicides and pesticidesIncreased effectiveness

Mechanism of Action

The mechanism of action of 2,5-Bis(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can modulate the activity of target proteins by binding to their active sites or allosteric sites .

Comparison with Similar Compounds

3,5-Bis(trifluoromethyl)benzonitrile (CAS: 27126-93-8)

  • Molecular Formula : C₉H₃F₆N (same as 2,5-isomer)
  • Molecular Weight : 239.12 g/mol .
  • Refractive Index : 1.4175 .
  • Safety : Similar toxic hazards but lacks detailed risk statements in the evidence.

Key Differences :

  • Substitution Pattern : Symmetrical 3,5-substitution vs. asymmetric 2,5-substitution. This symmetry may enhance thermal stability and alter crystallinity.
  • Applications : The 3,5-isomer is used in materials science and as a precursor for quantitative NMR standards (e.g., 3,5-bis(trifluoromethyl)benzoic acid CRM4601-b) .

3,6-Bis(trifluoromethyl)benzonitrile

  • Substitution Pattern : Hypothetical 3,6-substitution would differ in electronic effects due to para-positioned -CF₃ groups.

Comparison with Functional Derivatives

2,5-Bis(trifluoromethyl)benzyl Bromide (CAS: 302911-98-4)

  • Molecular Formula : C₉H₅BrF₆
  • Molecular Weight : 307.03 g/mol .
  • Key Feature : Bromine substitution enables nucleophilic reactions (e.g., alkylation).
  • Applications : Used in organic synthesis for introducing trifluoromethylated benzyl groups .

2,5-Bis(trifluoromethyl)aniline (CAS: 328-93-8)

  • Molecular Formula : C₈H₅F₆N
  • Molecular Weight : 229.13 g/mol .
  • Key Feature : Amine (-NH₂) group allows for diazotization and coupling reactions.
  • Applications : Research in life sciences, particularly for bioactive molecule development .

Comparison with Fluorinated Analogues

2,5-Difluoro-3-Methylbenzonitrile (CAS: 1003712-20-6)

  • Molecular Formula : C₈H₅F₂N
  • Molecular Weight : 153.13 g/mol .
  • Key Differences : Smaller size and reduced electronegativity due to fewer -CF₃ groups.
  • Applications : Intermediate in fluorinated pharmaceutical agents .

Biological Activity

2,5-Bis(trifluoromethyl)benzonitrile is a fluorinated aromatic compound notable for its unique electronic properties due to the presence of trifluoromethyl groups. These groups enhance the compound's lipophilicity and metabolic stability, making it an interesting candidate for various biological applications. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C11H6F6N
  • Molecular Weight : 285.17 g/mol
  • Structure : The compound features a benzonitrile core with two trifluoromethyl groups attached at the 2 and 5 positions.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The trifluoromethyl groups increase the compound's affinity for biological membranes and enzymes, allowing it to modulate various biochemical pathways. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical biological processes.
  • Interaction with Receptors : Its lipophilic nature allows it to penetrate cellular membranes and interact with intracellular receptors.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance:

  • Study on N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC) :
    • Findings : NHDC exhibited significant inhibition of liver cancer cell growth (HepG2 and Hep3B) in vitro, with IC50 values ranging from 1 to 10.8 µM. The mechanism involved activation of apoptosis pathways and inhibition of the STAT3 signaling pathway .
    • In Vivo Results : Administration of NHDC (5 mg/kg) in animal models demonstrated a marked reduction in liver tumor growth, reinforcing its potential as a therapeutic agent against hepatocellular carcinoma.

Antimicrobial Activity

While specific data on the antimicrobial activity of this compound itself is limited, compounds with similar structures often exhibit notable biological properties:

  • Potential Applications in Agrochemicals : Similar fluorinated compounds have shown antimicrobial and antifungal activities, suggesting that this compound may also possess such properties.

Case Study 1: Synthesis and Evaluation of Anticancer Agents

A study synthesized various derivatives based on this compound to evaluate their anticancer properties. The derivatives were tested against multiple cancer cell lines, showcasing promising results in inhibiting cell proliferation and inducing apoptosis .

Case Study 2: FDA-Approved Drug Development

Research has indicated that compounds containing similar trifluoromethyl groups have been incorporated into FDA-approved drugs due to their enhanced pharmacokinetic properties. For example, drugs utilizing trifluoromethylation have shown improved efficacy against specific targets like reverse transcriptase enzymes .

Data Table: Biological Activity Overview

Activity Type Compound/Derivative IC50 Value (µM) Mechanism
AnticancerNHDC1 - 10.8Apoptosis induction via STAT3 inhibition
AntimicrobialSimilar Fluorinated CompoundsNot SpecifiedPotential antimicrobial effects
Drug DevelopmentTrifluoromethyl-containing drugsVariesEnhanced efficacy through improved lipophilicity

Q & A

Q. What safety protocols are essential for handling this compound in lab settings?

  • Guidelines : Use PPE (nitrile gloves, goggles), fume hoods for weighing, and explosion-proof refrigerators for storage. Avoid contact with strong acids/bases to prevent HCN release. Spills require neutralization with NaHCO₃ and disposal as hazardous waste .

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